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4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Bcr-Abl T315I Kinase inhibition Imatinib resistance

4-Bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899737-23-6), designated as compound 2b in the primary research literature, is a C6-unsubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a para-bromobenzamide substituent at the N5 position and a p-tolyl group at N1. This compound belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold class, a well-established adenine bioisostere that has yielded numerous kinase inhibitor chemotypes.

Molecular Formula C19H14BrN5O2
Molecular Weight 424.258
CAS No. 899737-23-6
Cat. No. B2801308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899737-23-6
Molecular FormulaC19H14BrN5O2
Molecular Weight424.258
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H14BrN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26)
InChIKeyVNJINZYVAUAFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899737-23-6): Compound Identity and Core Scaffold Characteristics for Procurement Evaluation


4-Bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899737-23-6), designated as compound 2b in the primary research literature, is a C6-unsubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a para-bromobenzamide substituent at the N5 position and a p-tolyl group at N1 [1]. This compound belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold class, a well-established adenine bioisostere that has yielded numerous kinase inhibitor chemotypes [1]. The defining structural feature is the para-bromine atom on the benzamide ring, which computational and experimental studies have identified as the critical pharmacophoric element for interaction with the Bcr-Abl T315I gatekeeper mutant kinase domain [1]. The compound emerged from a cross-docking screen of an in-house pyrazolo[3,4-d]pyrimidine library and was advanced as the most potent hit within the 2a–e series for the T315I mutant [1].

Why Generic Substitution of 4-Bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide with Other Pyrazolo[3,4-d]pyrimidines Fails for T315I-Targeted Research


Within the pyrazolo[3,4-d]pyrimidine class, minor structural variations produce dramatic shifts in potency and selectivity profiles against the T315I gatekeeper mutant of Bcr-Abl. Direct comparative data from the Radi et al. (2013) study demonstrate that among the five C6-unsubstituted analogs 2a–e, only the para-bromo derivative (2b) achieves single-digit nanomolar potency against T315I Abl (IC50 = 36 nM), while analogs with fluoro (2a), hydrogen (2c, 2d), or alternative halogen placement (2e) substituents show 4- to 90-fold weaker inhibition [1]. Critically, the bromine atom must occupy the para position of the N1 side chain phenyl ring; meta-bromo or other positional isomers fail to engage the hydrophobic region I of the T315I binding pocket with the same complementarity, as demonstrated by molecular docking and MMGBSA free energy calculations [1]. Furthermore, C6-substituted pyrazolo[3,4-d]pyrimidines are sterically excluded from the T315I Abl active site by the bulky Ile315 side chain, making the C6-unsubstituted scaffold a prerequisite for activity against this clinically relevant imatinib-resistant mutant [1]. These structure-activity relationships mean that even close congeners cannot be assumed to function as drop-in replacements without substantial loss of target engagement.

Procurement-Relevant Quantitative Differentiation Evidence for 4-Bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (Compound 2b)


Head-to-Head T315I Abl Inhibitory Potency: Compound 2b vs. Closest Analogs 2a, 2c, 2d, and 2e

Compound 2b (target compound) demonstrated an IC50 of 36 nM against the isolated T315I Abl mutant, representing the most potent inhibition among the five C6-unsubstituted pyrazolo[3,4-d]pyrimidine analogs 2a–e evaluated in the same enzymatic assay [1]. The 4-fluoro analog 2a showed an IC50 of 160 nM (4.4-fold weaker), while compounds 2c (R2 = H, R1 = CH2C6H4-3F), 2d (R2 = F, R1 = CH2C6H4-3F), and 2e (R2 = H, R1 = CH2C6H4-3F) exhibited IC50 values of 2.69 μM, 3.24 μM, and 1.28 μM respectively—representing 75-fold, 90-fold, and 36-fold reductions in potency relative to 2b [1]. Against wild-type Abl, 2b exhibited a Ki of 55 nM, which was 13.3-fold more potent than 2a (Ki = 732 nM) [1]. The data establish 2b as the sole sub-100 nM inhibitor of T315I Abl within this directly comparable analog set.

Bcr-Abl T315I Kinase inhibition Imatinib resistance

Kinase Selectivity Profile: T315I Abl vs. c-Src Discrimination by Compound 2b

Compound 2b exhibits pronounced selectivity for the T315I Abl mutant over c-Src kinase. In the same panel of enzymatic assays, 2b showed an IC50 of 36 nM against T315I Abl compared with an IC50 of 23.6 μM against c-Src, yielding a selectivity ratio of approximately 655-fold [1]. By contrast, the 4-fluoro analog 2a displayed an IC50 of 160 nM against T315I and 2.43 μM against c-Src, a selectivity ratio of only ~15-fold [1]. This indicates that the para-bromo substitution not only enhances T315I potency but simultaneously reduces c-Src inhibitory activity, conferring a dual benefit for target selectivity. The cellular activity data corroborate this profile: 2b inhibited proliferation of T315I-expressing 32D cells with an IC50 of 2.69 μM while showing a parental P210 cell IC50 of 16.7 μM [1].

Kinase selectivity c-Src Off-target profiling

Computed Binding Free Energy: MMGBSA Analysis Confirms Thermodynamic Advantage of Para-Bromo Substitution

Molecular mechanics/generalized Born surface area (MMGBSA) calculations performed on the docking poses of compounds 2a–e within the T315I Abl crystal structure (PDB 2Z60) revealed that compound 2b achieved the lowest binding free energy (ΔG = −53.2 kJ/mol) of the entire series [1]. The MMGBSA ΔG values showed a strong correlation with experimental IC50 data, with 2b's computed binding energy being the most favorable among all C6-unsubstituted analogs evaluated [1]. The study further demonstrated that only the 2Z60 crystal structure (not the 3DK7 structure) yielded binding poses with predictive correlation to experimental activity, and 2b adopted an extended conformation within 2Z60 where the N1-para-bromophenyl substituent is deeply immersed in hydrophobic region I, maximizing contacts with residues Lys271, Met290, Phe382, Ile313, Ile315, Val299, Val256, and Tyr253 [1].

MMGBSA Binding free energy Molecular docking

C6-Unsubstituted Scaffold as a Mechanistic Prerequisite for T315I Gatekeeper Mutant Engagement

The T315I mutation in Bcr-Abl replaces threonine with a bulkier isoleucine residue at the gatekeeper position, creating steric hindrance that excludes ATP-competitive inhibitors with C6 substituents from the hydrophobic pocket [1]. Radi et al. demonstrated that C6-substituted pyrazolo[3,4-d]pyrimidines fail to achieve productive binding poses within the T315I Abl catalytic site, whereas C6-unsubstituted derivatives—including compound 2b—avoid this steric clash entirely by adopting a binding mode in which the N5 and exocyclic C4 amino group form hydrogen bonds with Met318 of the hinge region while the N1 side chain occupies hydrophobic region I without interference from Ile315 [1]. This mechanistic rationale is supported by an independent study from Santucci et al. (ChemMedChem 2009) showing that two C6-unsubstituted pyrazolo[3,4-d]pyrimidines were active against T315I-driven Ba/F3 cells (LD50 range: 0.7–4.3 μM), whereas C6-substituted compounds exhibited substantially lower activity (LD50 ~8 μM for compound 3 against T315I) [2]. Compound 2b combines the essential C6-unsubstituted scaffold with the activity-enhancing para-bromo substitution, positioning it as a mechanistically validated tool for T315I-targeted studies.

Gatekeeper mutation Steric exclusion C6-unsubstituted scaffold

Passive Membrane Permeability: PAMPA Data for Prioritizing Cellular vs. Biochemical Applications

Compound 2b was characterized in a parallel artificial membrane permeability assay (PAMPA), yielding an apparent permeability coefficient (Papp) of 13.9 × 10⁻⁶ cm/s with a membrane retention (MR) of 5.4% [1]. This places 2b in an intermediate permeability range relative to other compounds in the series. For context, compound 1b (the reference compound) showed a Papp of 16.6 × 10⁻⁶ cm/s (MR 64%), while the optimized lead compound 2j (the most advanced compound from the follow-up study) exhibited a Papp of 6.64 × 10⁻⁶ cm/s (MR 32.1%) [1]. The moderate permeability of 2b, combined with low membrane retention, indicates acceptable passive diffusion characteristics for cell-based assays, though aqueous solubility limitations (common to this scaffold class) may necessitate the use of DMSO as a solubilizing vehicle at higher concentrations [1]. Notably, the lead optimization study that produced 2j explicitly addressed solubility improvements through liposomal formulation, suggesting that 2b's permeability-solubility profile positions it as a suitable biochemical probe and a starting point for medicinal chemistry optimization rather than an in vivo-ready candidate [1].

PAMPA permeability ADME Cell permeability

Defined Research and Industrial Application Scenarios for 4-Bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Based on Quantitative Evidence


Biochemical Screening and Hit Validation Campaigns Targeting Imatinib-Resistant Bcr-Abl T315I

Compound 2b serves as a high-quality positive control or reference inhibitor for biochemical screening campaigns aimed at identifying novel T315I Bcr-Abl inhibitors. Its well-characterized IC50 of 36 nM against T315I Abl, 655-fold selectivity over c-Src, and documented binding mode within the 2Z60 crystal structure [1] provide a benchmark for assay validation. Procurement of 2b for this purpose is preferable to using analogs such as 2a (IC50 = 160 nM) or 2c–e (IC50 > 1 μM) [1], as the higher potency ensures robust assay window separation at low compound concentrations, reducing solvent interference. The C6-unsubstituted scaffold also makes 2b mechanistically representative of inhibitors that circumvent the Ile315 steric barrier, distinguishing it from ATP-competitive Type I inhibitors that fail against this mutant [1][2].

Structure-Activity Relationship (SAR) Studies on Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

For medicinal chemistry teams exploring the pyrazolo[3,4-d]pyrimidine chemical space, 2b represents the optimal starting scaffold for systematic SAR exploration around the N1 and N5 substituents. The quantitative data establishing the para-bromine atom as the critical potency determinant—conferring a 4.4-fold T315I potency gain over the 4-fluoro analog 2a and a 13.3-fold wild-type Abl potency improvement [1]—provides a clear SAR hypothesis for further optimization. The MMGBSA binding energy data (ΔG = −53.2 kJ/mol) [1] and the validated binding pose within hydrophobic region I offer a computational framework for prospective design. Procurement of 2b as a reference standard allows direct benchmarking of newly synthesized analogs against a compound with fully characterized enzymatic, cellular, and ADME profiles within the same experimental system [1].

Cellular Mechanistic Studies of T315I-Mediated Imatinib Resistance in CML Models

Compound 2b is suitable for cellular proof-of-concept studies investigating T315I-driven imatinib resistance in chronic myeloid leukemia (CML) cell models. The cellular IC50 of 2.69 μM against 32D-T315I cells [1], combined with its kinase selectivity profile, enables target-specific interrogation of Bcr-Abl T315I signaling without confounding Src inhibition at concentrations below ~10 μM. While 2b's cellular potency is modest relative to clinical inhibitors (e.g., ponatinib inhibits T315I with IC50 = 2 nM in biochemical assays [3]), its value lies in its extensively characterized scaffold-specific SAR and the availability of matched inactive analogs for control experiments [1]. The PAMPA permeability of 13.9 × 10⁻⁶ cm/s [1] confirms suitability for standard cell culture delivery protocols using DMSO as vehicle.

Computational Chemistry and Molecular Modeling Validation Studies

The availability of experimentally validated docking poses, MMGBSA binding energies, and structure-activity correlations for 2b within the T315I Abl crystal structure 2Z60 [1] makes this compound an ideal test case for validating computational chemistry workflows, docking algorithms, and scoring functions. The demonstration that only the 2Z60 structure (not 3DK7) yielded predictive binding poses [1] highlights the importance of careful structure selection in virtual screening campaigns. Procurement of 2b together with its less active analogs (2a, 2c–e) provides a matched set of compounds spanning a 90-fold activity range within the same scaffold, enabling rigorous benchmarking of in silico methods against experimentally determined IC50 values [1].

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